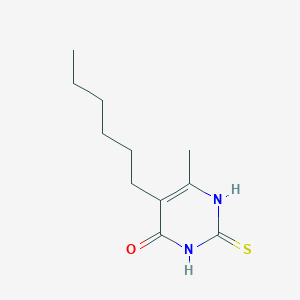

5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure of Lipophilic Antifolates

The structural properties of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one derivatives have been studied for their relevance in antineoplastic activity. These derivatives include a variety of analogs crystallizing in specific space groups, with detailed molecular packing analyses revealing variations in the alkyl chain conformations (Sutton & Cody, 1988).

Hydrazinolysis of Heterocyclic Compounds

Research on the hydrazinolysis of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one and its derivatives has demonstrated several reaction pathways, leading to the formation of various compounds. These reactions suggest a preliminary reductive sequence and represent a unique type of ring transformation of pyrimidines (Dickinson & Jacobsen, 1975).

Supramolecular Structures of Organotin Complexes

Research on triorganotin(IV) complexes involving 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one highlights significant π⋯π stacking and C–H⋯π interactions. These interactions stabilize the structures of these complexes, offering insights into their potential applications (Ma, Tian, & Zhang, 2006).

Spectrophotometric Detection Using Gold Nanoparticles

A novel colorimetric method has been developed for detecting 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one, utilizing gold nanoparticles. This approach leverages the affinity of thiol-containing molecules for gold nanoparticles, resulting in significant changes in the plasmon band, useful for spectrophotometric determinations (Hormozi-Nezhad & Ghayyem, 2014).

Synthesis of Organotin Polymers

A study on the solvothermal synthesis of organotin polymers using 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one as a ligand reveals the formation of novel one-dimensional infinite polymeric chain complexes. These complexes involve high centrosymmetric units, showcasing the potential for creating new materials with specific structural properties (Ma, Tian, & Zhang, 2006).

properties

IUPAC Name |

5-hexyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-3-4-5-6-7-9-8(2)12-11(15)13-10(9)14/h3-7H2,1-2H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIKKXZRDBZPEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(NC(=S)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)

![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)

![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)